Methyl 4-((2-(furan-3-yl)ethyl)carbamoyl)benzoate
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Description
“Methyl 4-((2-(furan-3-yl)ethyl)carbamoyl)benzoate” is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It is a complex organic compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
The synthesis of such compounds often involves the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The reactivity of the boron reagent is determined by the Lewis basicity of the ligand .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the furan ring and the carbamoyl group. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen . The carbamoyl group consists of a carbonyl (a carbon double bonded to an oxygen) and an amine (a nitrogen bonded to hydrogens or carbons) .Chemical Reactions Analysis
The chemical reactions involving this compound can be quite complex. One common reaction is the Suzuki–Miyaura cross-coupling, which involves the reaction of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . Other reactions could involve free radical bromination, nucleophilic substitution, and oxidation .Mechanism of Action
The mechanism of action of this compound in chemical reactions often involves the formation of carbon-carbon bonds through the Suzuki–Miyaura cross-coupling . This involves the oxidative addition of an electrophilic organic group to palladium, followed by transmetalation, where a nucleophilic organic group is transferred from boron to palladium .
Properties
IUPAC Name |
methyl 4-[2-(furan-3-yl)ethylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-19-15(18)13-4-2-12(3-5-13)14(17)16-8-6-11-7-9-20-10-11/h2-5,7,9-10H,6,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAADHYHMROVZFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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